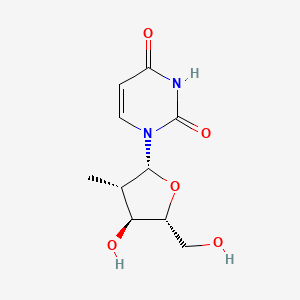
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structural properties, which include a tetrahydrofuran ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the use of protected intermediates to ensure selective reactions at specific sites. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted ethers or esters .
Scientific Research Applications
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- (2R,3S,4S,5R)-9-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydrofuran-2-yl)-6-(2-phenyl-cyclopropylamino)-9H-purine-2-carbonitrile
Uniqueness: Its combination of a tetrahydrofuran ring and a pyrimidine dione moiety sets it apart from other similar compounds .
Biological Activity
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound is notable for its structural features that contribute to its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O5, with a molecular weight of approximately 242.23 g/mol. Its IUPAC name reflects its complex structure involving a pyrimidine core and a tetrahydrofuran moiety. The compound's stereochemistry is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:
- Inhibition of Mycobacterium tuberculosis : The compound has shown promising inhibitory effects against Mycobacterium tuberculosis Mur ligases, which are critical for bacterial cell wall synthesis. In vitro assays revealed inhibition rates exceeding 50% at concentrations around 100 µM .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various cancer cell lines:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These results suggest that it may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function:
- Nucleotide Analog : As a pyrimidine analog, it can incorporate into RNA and DNA, leading to faulty replication and transcription processes.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleotide metabolism, further contributing to its antimicrobial and anticancer effects .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant bacterial strains. The compound was effective in reducing bacterial load in vitro and showed potential for development into therapeutic agents for treating infections caused by multidrug-resistant bacteria .
Data Summary Table
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6+,8-,9+/m0/s1 |
InChI Key |
HWYVSJPOGFIERF-JWIUVKOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















